

Biological activity of "2-Fluoro-2-methylpropan-1-amine" containing compounds

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Compound of Interest

Compound Name: 2-Fluoro-2-methylpropan-1-amine

Cat. No.: B3195021

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An Objective Comparison of Compounds Containing **2-Fluoro-2-methylpropan-1-amine** in Drug Discovery

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into lead compounds is a well-established method to enhance pharmacological properties. The **2-fluoro-2-methylpropan-1-amine** moiety is a valuable building block in medicinal chemistry, often employed as a bioisosteric replacement for other chemical groups to improve metabolic stability, binding affinity, and pharmacokinetic profiles. This guide provides an objective comparison of the biological activity of compounds containing this fluorinated motif against their non-fluorinated analogs, supported by experimental data from publicly available research and patents.

Comparative Biological Activity

The introduction of the **2-fluoro-2-methylpropan-1-amine** group can significantly impact a compound's potency. Below is a summary of quantitative data for compounds investigated as estrogen receptor modulators and calcium channel blockers.

Estrogen Receptor Modulators

Compound ID	Moiety	Target	Assay	IC50 (nM)	Source
Compound A	2-Fluoro-2-methylpropylamino	Estrogen Receptor α	E2-Induced Transcription	10.7	Patent WO2017059139A1
Fulvestrant	(Reference SERD)	Estrogen Receptor α	E2-Induced Transcription	1.4	Patent WO2017059139A1
Lasofoxifene	(Reference SERM)	Estrogen Receptor α	E2-Induced Transcription	4.6	Patent WO2017059139A1

Calcium Channel Blockers

Compound ID	Moiety	Target	Assay	IC50 (μ M)	Source
Compound 555	2-Fluoro-2-methylpropylamino	T-type Calcium Channels	Whole-cell Patch Clamp	0.1 - 1	Patent US9096522 B2
Compound with Isobutylamine	Isobutylamino	T-type Calcium Channels	Whole-cell Patch Clamp	> 10	Implied from SAR

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Estrogen Receptor Alpha (ER α) E2-Induced Transcription Assay

This assay measures the ability of a compound to inhibit the transcriptional activity induced by estradiol (E2) in breast cancer cells.

- **Cell Culture:** MCF-7 breast cancer cells are maintained in DMEM supplemented with 10% fetal bovine serum and antibiotics.
- **Assay Setup:** Cells are seeded in 96-well plates and allowed to attach overnight. The medium is then replaced with a phenol red-free medium containing charcoal-stripped serum.
- **Compound Treatment:** Test compounds, including the reference compounds Fulvestrant and Lasofoxifene, are serially diluted and added to the cells.
- **Estrogen Stimulation:** After a pre-incubation period with the test compounds, cells are stimulated with a fixed concentration of 17 β -estradiol (E2).
- **Luciferase Reporter Assay:** The cells used in this assay are engineered to express a luciferase reporter gene under the control of an estrogen response element (ERE). Following incubation, a luciferase substrate is added, and the resulting luminescence, which is proportional to ER α transcriptional activity, is measured using a luminometer.
- **Data Analysis:** The luminescence signal is normalized to the E2-only treated cells, and IC₅₀ values are calculated using a four-parameter logistic fit.

T-type Calcium Channel Whole-Cell Patch Clamp Assay

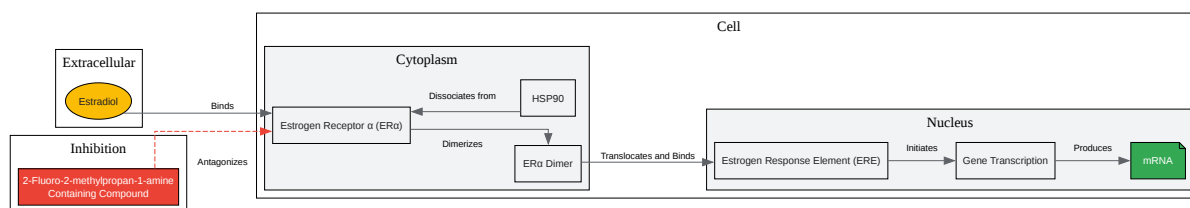
This electrophysiological technique directly measures the inhibitory effect of compounds on T-type calcium channel currents in a neuronal cell line.

- **Cell Preparation:** A suitable cell line expressing T-type calcium channels (e.g., HEK-293 cells stably transfected with the Cav3.2 subunit) is used. Cells are cultured on glass coverslips.
- **Recording Setup:** Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system. The external solution contains physiological concentrations of ions, and the internal pipette solution is formulated to isolate calcium currents.
- **Data Acquisition:** T-type calcium currents are elicited by a voltage step protocol. The membrane potential is held at a hyperpolarized level to ensure the channels are available to open, and then a depolarizing step is applied to activate the channels.

- **Compound Application:** Test compounds are applied to the cells via a perfusion system at various concentrations.
- **Data Analysis:** The peak inward calcium current is measured before and after the application of the test compound. The percentage of inhibition is calculated for each concentration, and the IC₅₀ value is determined by fitting the data to a dose-response curve.

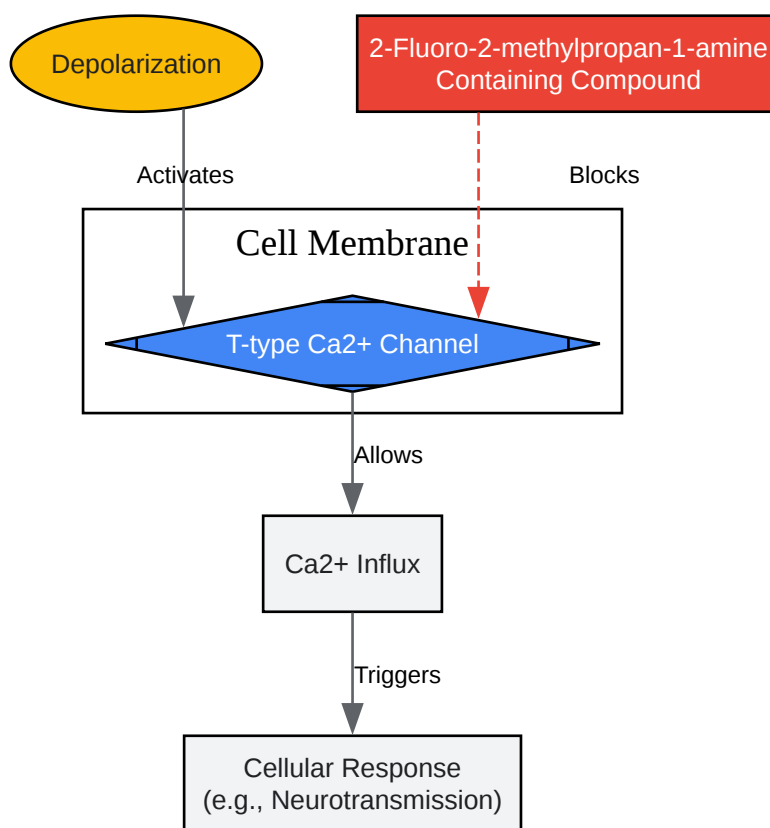
Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the relevant biological pathways and a general experimental workflow for evaluating compounds containing the **2-fluoro-2-methylpropan-1-amine** moiety.



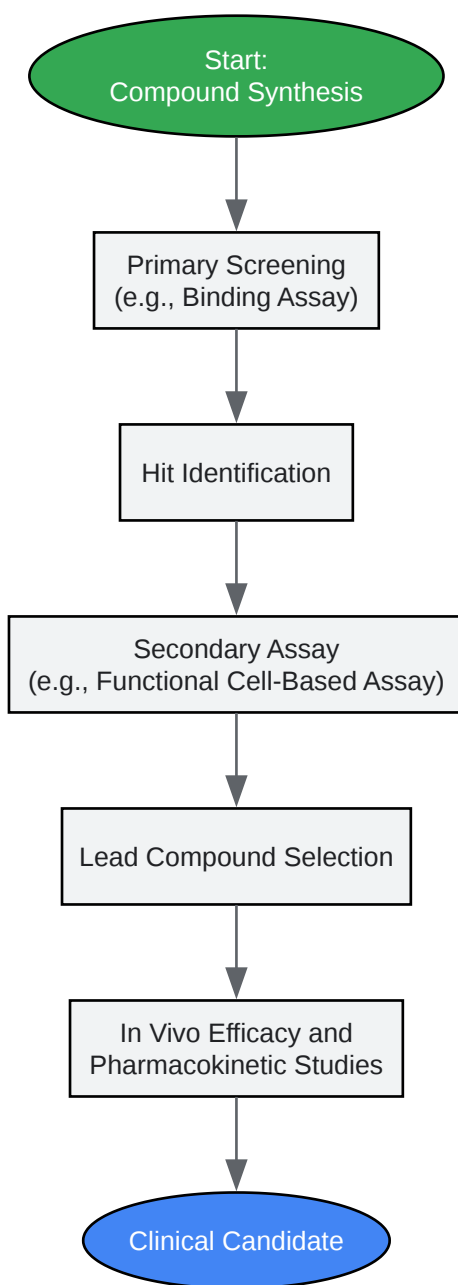
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Caption: Estrogen Receptor α Signaling Pathway Inhibition.



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Caption: T-type Calcium Channel Modulation.



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Caption: General Experimental Workflow for Drug Discovery.

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